Acetylruthenocene
Description
Structure
2D Structure
Properties
CAS No. |
1316-92-3 |
|---|---|
Molecular Formula |
C12H12ORu |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylideneethanolate;ruthenium(2+) |
InChI |
InChI=1S/C7H8O.C5H5.Ru/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5,8H,1H3;1-5H;/q;-1;+2/p-1 |
InChI Key |
TXQXQGJNKHCSRU-UHFFFAOYSA-M |
SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
Canonical SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
Synonyms |
acetylruthenocene |
Origin of Product |
United States |
Synthesis and Chemical Properties of Acetylruthenocene
Established Synthetic Methodologies
The most common and well-established method for the synthesis of acetylruthenocene is the Friedel-Crafts acylation of ruthenocene. youtube.comyoutube.com This electrophilic aromatic substitution reaction involves treating ruthenocene with an acylating agent, typically acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride or a Brønsted acid such as phosphoric acid. youtube.comyoutube.com The reaction introduces an acetyl group onto one of the cyclopentadienyl (B1206354) rings.
The general mechanism involves the formation of a highly reactive acylium ion from the acylating agent and the acid catalyst. youtube.com The electron-rich cyclopentadienyl ring of ruthenocene then acts as a nucleophile, attacking the acylium ion. youtube.com Subsequent loss of a proton restores the aromaticity of the ring, yielding this compound. youtube.com
Key Chemical Reactions and Derivatization Potential
The chemistry of this compound is dominated by the reactivity of the ketone functional group, which provides a gateway for extensive derivatization.
The carbonyl group of this compound undergoes a variety of characteristic reactions of ketones. These include:
Reduction: The acetyl group can be reduced to an ethyl group via methods like the Clemmensen or Wolff-Kishner reduction. Alternatively, reduction with hydride reagents such as sodium borohydride (B1222165) can yield the corresponding alcohol, 1-hydroxyethylruthenocene. msu.edumasterorganicchemistry.com
Condensation Reactions: this compound can participate in condensation reactions with various reagents. For example, it can react with amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. msu.edu Aldol-type condensation reactions can also be employed to form new carbon-carbon bonds.
The acetyl group serves as a versatile handle for the synthesis of a wide array of functionalized ruthenocene derivatives. For instance, the alpha-protons to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of a diverse range of substituents, further expanding the library of ruthenocene-based compounds. The synthesis of azo derivatives and other complex structures often utilizes the reactivity of the acetyl group as a key synthetic step. researchgate.net
Elucidation of Acetylruthenocene S Chemical Reactivity and Reaction Mechanisms
Fundamental Reaction Types Investigated in Acetylruthenocene Chemistry
The presence of the acetyl group significantly modulates the electronic properties of the ruthenocene sandwich complex, influencing its behavior in redox and substitution reactions. The electron-withdrawing nature of the acetyl group generally makes the metal center more difficult to oxidize and deactivates the cyclopentadienyl (B1206354) rings towards electrophilic attack compared to unsubstituted ruthenocene.
The oxidation of ruthenocene derivatives involves the removal of electrons from the metal center, formally changing the oxidation state of ruthenium from +2. While unsubstituted ruthenocene typically undergoes a two-electron oxidation, the process can proceed in single-electron steps, especially when using electrolytes with weakly coordinating anions. wikipedia.org The oxidation of this compound to a Ruthenium(III) species, [(η⁵-C₅H₄COCH₃)(η⁵-C₅H₅)Ru]⁺, is a key electrochemical process.
The acetyl group, being electron-withdrawing, increases the oxidation potential of the ruthenium center compared to unsubstituted ruthenocene. This means that more energy is required to remove an electron. Electrochemical studies on related ruthenocene-containing β-diketonato iridium(III) complexes have shown that the ruthenocenyl group undergoes a one-electron oxidation. nih.gov It is generally accepted that Ru(IV) species can also be formed during the oxidation of ruthenocene derivatives under specific experimental conditions. nih.gov
Table 1: General Characteristics of this compound Oxidation
| Feature | Description |
|---|---|
| Process | Reversible one-electron oxidation |
| Product | Acetylruthenocenium cation, [Ru(III)] |
| Effect of Acetyl Group | Increases the oxidation potential relative to ruthenocene |
| Typical Oxidants | Chemical or electrochemical methods |
The Ru(II) oxidation state in this compound, as in ruthenocene itself, is notably stable. wikipedia.org Reduction processes would involve the addition of an electron to form a Ru(I) species. Such processes are not commonly observed as they would lead to a more electron-rich and generally less stable 19-electron complex. The synthesis of ruthenocene itself often involves the reduction of a Ru(III) precursor, like Ruthenium(III) chloride, to a Ru(II) species which is then reacted with cyclopentadienide. sfu.ca This highlights the inherent stability of the Ru(II) state in the ruthenocene framework. Therefore, reactions involving the reduction of the this compound moiety are not a prominent feature of its chemistry, with the compound typically serving as the stable starting point for other transformations.
Substitution reactions on this compound can occur at the cyclopentadienyl (Cp) rings or at the acetyl group's carbonyl carbon.
Electrophilic Substitution: Electrophilic aromatic substitution is a characteristic reaction of metallocenes. However, the acetyl group is a strong deactivating group due to its electron-withdrawing nature. lkouniv.ac.inlibretexts.org This reduces the electron density of the Cp rings, making them less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609) or unsubstituted ruthenocene. masterorganicchemistry.comyoutube.com When substitution does occur, the electrophile is directed primarily to the unsubstituted ring, as it is electronically richer than the acetyl-substituted ring.
Nucleophilic Substitution: Two main types of nucleophilic substitution are relevant to this compound:
Nucleophilic Aromatic Substitution: This reaction is generally uncommon for metallocenes but is made more feasible by the presence of strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com The acetyl group on the Cp ring could potentially activate the ring for attack by a potent nucleophile, leading to the displacement of another substituent, though this pathway is not well-documented for this compound itself.
Nucleophilic Acyl Substitution: The carbonyl carbon of the acetyl group is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com This follows the standard addition-elimination mechanism for ketones and their derivatives, potentially leading to the transformation of the acetyl group into other functional groups. youtube.com
Detailed Mechanistic Investigations of this compound Transformations
Mechanistic studies provide deeper insight into how this compound behaves in specific reactions, particularly concerning electron movement and intramolecular rearrangements.
Electron transfer (ET) is fundamental to the oxidation and reduction of this compound. libretexts.org These reactions can proceed through two primary mechanisms:
Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred between the ruthenocene complex and the redox agent without any change in the inner coordination sphere of the metal. libretexts.orgdalalinstitute.com The reactants are not directly bonded, and the electron tunnels between them. This is a common pathway for simple redox reactions of metallocenes in solution.
Inner-Sphere Electron Transfer: This pathway involves the formation of a bridged complex between the ruthenocene and the other reactant, facilitating electron transfer through this bridge. libretexts.orgdalalinstitute.com This requires at least one of the reactants to have a ligand capable of bridging.
For this compound, electrochemical studies suggest that outer-sphere mechanisms are predominant in its simple oxidation to the ruthenocenium cation. The rate and feasibility of these electron transfers are governed by factors like the solvent, the nature of the electrolyte, and the reorganization energy required for the complex to change its geometry upon oxidation or reduction. libretexts.org
Specific studies on ruthenium complexes bearing an acetyl-substituted cyclopentadienyl ligand have revealed novel intramolecular rearrangement pathways. acs.org Research has shown that in the presence of a terminal alkyne like phenylacetylene, a complex series of reactions can occur.
A key transformation involves the migration of an acetylide group (–C≡CPh), initially formed at the ruthenium center, to the acetyl-substituted Cp ring. acs.org More remarkably, a reverse migration has also been documented. In a ruthenium complex containing an acetyl-substituted Cp ligand, an acetylide group can migrate from the Cp ring back to the ruthenium metal center. acs.org This process is often followed by an oxygen transfer reaction where the oxygen atom from the acetyl group is transferred to the α-carbon of a vinylidene ligand, which is also coordinated to the ruthenium. This intricate reaction cascade demonstrates the non-innocent role the acetyl substituent can play, participating directly in complex bond-forming and-breaking steps at the metal center. acs.org
Table 2: Mechanistic Steps in Acetylide Migration and Oxygen Transfer
| Step | Description |
|---|---|
| 1. Ligand Coordination | A terminal alkyne adds to the Ru center, forming a vinylidene complex. |
| 2. Acetylide Migration | An acetylide group migrates from the acetyl-substituted Cp ligand to the Ru metal center. |
| 3. Oxygen Transfer | The oxygen atom of the acetyl group is transferred to the electrophilic Cα of the vinylidene ligand. |
| Result | Formation of a new organometallic product with a modified functional group. acs.org |
Research into Keto-Enol Isomerization Kinetics and Equilibria
The phenomenon of keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). masterorganicchemistry.comlibretexts.org This isomerization involves the migration of a proton and the repositioning of a double bond. The equilibrium is influenced by various factors, including the structure of the carbonyl compound, solvent polarity, and temperature. masterorganicchemistry.com
The equilibrium between the keto and enol forms is catalyzed by both acids and bases. masterorganicchemistry.com In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen, followed by the deprotonation of the α-carbon. libretexts.org Conversely, in a basic medium, the α-proton is first abstracted to form an enolate ion, which is subsequently protonated on the oxygen atom. libretexts.org
The stability of the resulting enol form is a critical factor in determining the position of the equilibrium. For most simple ketones, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.org However, the enol form can be stabilized through factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.com In the case of this compound, the presence of the bulky and electron-rich ruthenocene moiety could potentially influence the electronic environment of the acetyl group and thus the keto-enol equilibrium, though specific studies are needed to confirm this.
Table 1: Factors Influencing Keto-Enol Equilibria
| Factor | Influence on Enol Form | General Observation | Applicability to this compound (Hypothetical) |
| Conjugation | Stabilization | Increased enol content if the C=C double bond of the enol is conjugated with another π-system. | The ruthenocene ring is a large π-system, but direct conjugation with the enol double bond is not immediately obvious. |
| Intramolecular H-Bonding | Stabilization | Significant increase in enol content in 1,3-dicarbonyl compounds. | Not applicable as this compound is a mono-carbonyl compound. |
| Solvent Polarity | Destabilization of Intramolecular H-Bonding | In 1,3-dicarbonyls, polar solvents can disrupt internal hydrogen bonds, favoring the keto form. | The effect on this compound would depend on the relative solvation of the keto and enol forms. |
| Aromaticity | Stabilization | If the enol form is part of an aromatic ring (e.g., phenol), it is highly favored. | Not directly applicable to the enol form of the acetyl group itself. |
Note: The specific equilibrium constant (Keq) and kinetic data for the keto-enol isomerization of this compound are not documented in the surveyed scientific literature.
Exploration of Photochemical Reaction Mechanisms
The photochemistry of organometallic compounds, including metal carbonyls and metallocenes, is a rich field of study. researchgate.net Photochemical reactions are initiated by the absorption of light, which promotes the molecule to an electronically excited state. From this excited state, the molecule can undergo various transformations, such as ligand dissociation, isomerization, or reaction with other species. researchgate.netcore.ac.uk
Specific detailed research on the photochemical reaction mechanisms of this compound is sparse in the available literature. However, insights can be drawn from the well-documented photochemistry of related ruthenocene and metal carbonyl compounds. The photochemistry of carbonyl complexes is often dominated by the n→π* transition of the carbonyl group. youtube.com
For many metal carbonyl complexes, the primary photochemical process is the dissociation of a carbonyl ligand, creating a coordinatively unsaturated and highly reactive intermediate. core.ac.uk This intermediate can then undergo further reactions, such as substitution with another ligand from the solvent or rearrangement. core.ac.uk
In the context of this compound, the presence of both the ruthenocene sandwich unit and the acetyl carbonyl group provides multiple potential sites for photochemical activity. The ruthenocene moiety itself can undergo photo-oxidation. The acetyl group introduces the possibility of Norrish-type reactions, which are characteristic photochemical reactions of ketones. youtube.com
Norrish Type I Reaction: This involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of two radical fragments.
Norrish Type II Reaction: This reaction occurs if there is a γ-hydrogen available for abstraction, leading to the formation of an enol and an alkene through a 1,4-biradical intermediate.
The specific photochemical pathway that this compound would follow upon irradiation would depend on factors such as the excitation wavelength, the solvent, and the presence of other reactants. The interplay between the photophysics of the ruthenocene core and the photochemical reactivity of the acetyl substituent would be a key area for investigation.
Table 2: Potential Photochemical Reactions of this compound
| Reaction Type | Description | Potential Products from this compound | Remarks |
| CO Ligand Dissociation | Loss of the acetyl group's carbonyl. | Ruthenocenyl radical and acetyl radical. | While common in metal carbonyls, this specific fragmentation for an acetyl group on a metallocene is less documented. |
| Norrish Type I Cleavage | Cleavage of the ruthenocene-carbonyl bond. | Ruthenocenyl radical and acetyl radical. | This would be a primary process for the isolated ketone. |
| Norrish Type II Reaction | Intramolecular γ-hydrogen abstraction. | Not possible as there are no γ-hydrogens on the cyclopentadienyl ring. | This pathway is unlikely for this compound. |
| Photo-oxidation of Ruthenium | Oxidation of the Ru(II) center. | [this compound]+ cation. | Ferrocene (B1249389) and its derivatives are known to undergo photo-oxidation. |
Note: The quantum yields and specific mechanisms for the photochemical reactions of this compound have not been experimentally determined in the reviewed literature.
Coordination Chemistry of Acetylruthenocene and Its Complexes
Ligand Design and Complex Formation with the Ruthenium Center
The design of ligands for coordination with the ruthenium center in acetylruthenocene is a strategic process aimed at creating complexes with specific geometries and electronic characteristics. This compound itself can be viewed as a sophisticated ligand, where the acetylated cyclopentadienyl (B1206354) (Cp') ring and the unsubstituted cyclopentadienyl (Cp) ring bind to the central Ru(II) ion. Further complexity is achieved by introducing ancillary or supporting ligands to the ruthenium center, a common strategy in organometallic synthesis. nih.gov The design of these additional ligands, which can range from simple monodentate donors to complex polydentate structures, is crucial for modulating the final properties of the complex. rsc.orgnih.gov
Factors such as the ligand's bite angle, steric bulk, and electronic nature (donor or acceptor) are carefully considered. For instance, bulky ligands can enforce specific coordination geometries, while electronically tunable ligands can modify the reactivity at the metal center. ed.ac.uk The inherent structure of this compound, with its electron-withdrawing acetyl group, already sets a specific electronic baseline that ligand design must take into account.
For a definitive structural elucidation, single-crystal X-ray diffraction is employed. nih.gov Studies on this compound have revealed that the two cyclopentadienyl rings adopt an eclipsed conformation and are nearly planar. researchgate.net This technique provides precise data on bond lengths and angles, which are critical for understanding the electronic effects within the molecule. researchgate.net
Interactive Table: Selected Bond Lengths in this compound Below is a table detailing key bond distances determined by X-ray diffraction, illustrating the structural parameters of the molecule. researchgate.net
| Bond | Length (Å) | Description |
| Ru-Cp(unsubstituted) | 1.822 | Distance from Ruthenium to the plane of the unsubstituted Cp ring. |
| Ru-Cp'(substituted) | 1.811 | Distance from Ruthenium to the plane of the acetyl-substituted Cp' ring. |
| C=O | 1.223 | Length of the carbonyl double bond in the acetyl group. |
| C(ring)-C(acetyl) | 1.467 | Length of the bond connecting the acetyl group to the Cp' ring. |
The architecture of the ligands coordinated to the this compound moiety has a profound impact on the resulting coordination sphere. The coordination sphere refers to the central metal ion and the array of ligands directly bonded to it. libretexts.org The number and arrangement of these ligands determine the complex's coordination number and geometry, which can range from tetrahedral to octahedral and beyond. libretexts.org
The influence of ligand architecture extends beyond simple geometry. Non-covalent interactions, often termed second-coordination sphere effects, such as hydrogen bonding or electrostatic interactions, can significantly affect the complex's stability and reactivity. ed.ac.uk For example, in formylruthenocene, a closely related compound, intermolecular hydrogen bonds create a network structure in the solid state, demonstrating how ligand features can dictate supramolecular organization. researchgate.net The steric and electronic profiles of supporting ligands dictate how substrates can approach the metal center, thereby influencing the catalytic activity and selectivity of the complex. ed.ac.uk
Metal-Ligand Interactions and Their Electronic Effects
The ruthenium center in this compound complexes is redox-active, typically cycling between the Ru(II) and Ru(III) oxidation states. This ability to participate in electron transfer reactions is fundamental to its application in areas like electrochemistry and catalysis. wikipedia.org The metal center acts as a mediator, and its own redox potential is finely tuned by the ligands attached to it. mdpi.com The cyclopentadienyl rings provide a stable, electron-rich platform that supports the ruthenium center, while the acetyl group and any other supporting ligands modulate its electron density and, consequently, its ease of oxidation or reduction. wikipedia.orgresearchgate.net
The acetyl group is a classic electron-withdrawing group. Its presence on one of the cyclopentadienyl rings has significant electronic consequences. wikipedia.org Firstly, it pulls electron density away from the Cp' ring and, by extension, from the ruthenium center. This withdrawal of electron density makes the complex more difficult to oxidize compared to unsubstituted ruthenocene. wikipedia.org This effect is quantifiable through electrochemical measurements, which show a positive (anodic) shift in the redox potential. wikipedia.org
Secondly, the acetyl group engages in electronic conjugation with the cyclopentadienyl ring. X-ray diffraction data confirms this by showing that the carbon and oxygen atoms of the acetyl group are coplanar with the Cp' ring. researchgate.net This planarity allows for efficient overlap of p-orbitals, delocalizing electron density. This electronic pull also affects the metal-ligand bonding. The distance from the ruthenium atom to the substituted Cp' ring is measurably shorter than the distance to the unsubstituted Cp ring, indicating a stronger interaction to compensate for the electronic demand of the acetyl group. researchgate.net
Interactive Table: Ruthenium-to-Cyclopentadienyl Ring Distances This table compares the distance from the ruthenium center to the planes of the substituted and unsubstituted rings, highlighting the electronic influence of the acetyl group. researchgate.net
| Measurement | Distance (Å) | Implication |
| Ru to Unsubstituted Cp Ring Plane | 1.822 | Baseline distance in a ruthenocene derivative. |
| Ru to Substituted Cp' Ring Plane | 1.811 | Shorter distance indicates a stronger pull on the metal's electrons by the substituted ring. |
Synergistic Effects of Supporting Ligands and Coordination Geometry on Reactivity
For instance, in bimetallic systems containing a ruthenium-based chromophore, the ruthenium unit can absorb light and transfer energy to another part of the molecule, promoting a specific chemical reaction. nih.gov This demonstrates a synergistic effect where the properties of the ruthenium moiety are harnessed to influence the reactivity of a connected chemical entity. nih.gov Similarly, the geometry of a complex, enforced by the steric demands of its ligands, can create a pre-organized environment that facilitates a specific reaction pathway, a principle fundamental to catalysis. ed.ac.ukyoutube.com The introduction of supporting ligands can create new reactive sites or alter the electronic structure in a way that promotes a desired transformation, such as activating the Pt(II) center in a Ru(II)-Pt(II) assembly through a specific electronic state. nih.gov These combined effects underscore the importance of holistic molecular design in tailoring the function of advanced coordination compounds.
Advanced Spectroscopic Characterization Techniques in Acetylruthenocene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a powerful tool for elucidating the molecular structure of acetylruthenocene in solution. It provides information on the connectivity of atoms and the dynamics of the molecule.
Proton (¹H) NMR spectroscopy is fundamental in characterizing the protons within the this compound molecule. The chemical shift (δ) of these protons is highly sensitive to their electronic environment. The acetyl group, being an electron-withdrawing group, influences the electron density of the cyclopentadienyl (B1206354) (Cp) rings.
In this compound, there are two distinct sets of cyclopentadienyl protons: those on the unsubstituted Cp ring and those on the substituted Cp ring. The five protons on the unsubstituted ring are chemically equivalent and thus typically appear as a single sharp resonance. The protons on the substituted ring are no longer equivalent and exhibit different chemical shifts. Typically, two pairs of protons (alpha and beta to the acetyl group) will appear as distinct multiplets, often as triplets or more complex patterns due to coupling with each other.
The electron-withdrawing nature of the acetyl group deshields the protons on the substituted ring, causing them to resonate at a lower field (higher ppm value) compared to the protons on the unsubstituted ring. The protons on the unsubstituted ring are expected to have a chemical shift similar to that of ruthenocene itself.
Table 1: Illustrative ¹H NMR Chemical Shifts for this compound Protons
| Proton Type | Illustrative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Unsubstituted Cp Ring (5H) | ~4.6 | Singlet |
| Substituted Cp Ring (α-protons, 2H) | ~5.0 | Triplet |
| Substituted Cp Ring (β-protons, 2H) | ~4.8 | Triplet |
Note: These are typical values and can vary based on the solvent and experimental conditions.
Dynamic NMR (DNMR) spectroscopy can be employed to study kinetic processes such as hindered rotation or isomerization. In molecules with restricted rotation around a single bond, distinct signals for different conformers may be observed at low temperatures. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal.
For this compound, while free rotation of the cyclopentadienyl rings is generally assumed at room temperature, variable-temperature NMR studies could provide insights into the rotational barrier of the acetyl group. If the rotation around the bond connecting the acetyl group to the cyclopentadienyl ring were slow on the NMR timescale, one might observe distinct signals for protons that are rendered inequivalent by the orientation of the carbonyl group. By analyzing the coalescence temperature and the separation of the signals at low temperature, the activation energy for the rotational process can be determined. Such studies are crucial for understanding the conformational dynamics of substituted metallocenes.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. youtube.com These techniques are particularly useful for identifying functional groups and understanding bonding characteristics.
The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum of this compound. tutorchase.com Its frequency is highly sensitive to the electronic environment. The acetyl group is conjugated with the cyclopentadienyl ring, which can lead to a delocalization of electron density.
This conjugation results in a slight decrease in the double bond character of the C=O bond, causing its stretching frequency to appear at a lower wavenumber compared to a simple aliphatic ketone (typically 1715 cm⁻¹). stfc.ac.ukrsc.org The electron-donating nature of the ruthenocene moiety, through the cyclopentadienyl ring, can further influence this frequency. The precise position of the carbonyl band provides valuable information about the electronic communication between the substituent and the metallocene core.
Table 2: Typical Carbonyl Stretching Frequencies
| Compound Type | Typical ν(C=O) (cm⁻¹) |
|---|---|
| Saturated Ketones | 1715 ± 10 |
| Conjugated Ketones | 1685 - 1665 |
Beyond the carbonyl stretch, the IR and Raman spectra of this compound display a series of bands corresponding to other molecular vibrations. These include:
C-H stretching vibrations of the cyclopentadienyl rings, typically observed in the region of 3100-3000 cm⁻¹.
C=C stretching vibrations within the cyclopentadienyl rings, usually found around 1400-1450 cm⁻¹.
C-H bending vibrations , which can be in-plane or out-of-plane, appearing at lower wavenumbers.
Ring breathing modes and metal-ring skeletal vibrations , which are characteristic of the metallocene structure and are often observed at low frequencies. stfc.ac.uk
Raman spectroscopy is complementary to IR spectroscopy. youtube.com For a molecule like this compound, which possesses a high degree of symmetry, certain vibrational modes may be active in Raman but inactive in IR, and vice versa. This complementarity allows for a more complete vibrational assignment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. hmdb.canih.gov The spectrum of this compound is characterized by absorptions arising from different types of electronic transitions. researchgate.net
The electronic transitions in metallocenes like this compound can be broadly categorized as:
d-d transitions: These involve the excitation of an electron from one d-orbital of the ruthenium center to another. These transitions are typically weak and occur at longer wavelengths in the visible region.
Ligand-to-Metal Charge Transfer (LMCT) transitions: An electron is excited from a molecular orbital primarily located on the cyclopentadienyl ligands to a d-orbital of the ruthenium atom.
Metal-to-Ligand Charge Transfer (MLCT) transitions: An electron is promoted from a d-orbital of the ruthenium to an empty molecular orbital of the ligands. In this compound, the π* orbital of the carbonyl group can act as an acceptor orbital.
Intraligand (π-π) transitions:* These are excitations of electrons within the π-system of the cyclopentadienyl rings and the acetyl group. These transitions are generally intense and occur at shorter wavelengths in the UV region. researchgate.net
The presence of the acetyl group, a chromophore, can cause a bathochromic (red) shift of some absorption bands compared to unsubstituted ruthenocene, indicating a lowering of the energy gap for certain electronic transitions. libretexts.org
Table 3: Illustrative Electronic Transitions for this compound
| Transition Type | Illustrative Wavelength (λ_max, nm) |
|---|---|
| d-d transitions | ~450 |
| Charge Transfer (CT) | ~340 |
Note: The exact wavelengths and assignments can be complex and may require theoretical calculations for definitive interpretation.
Mass Spectrometry for Molecular Identification and Metabolite Characterization (preclinical)
Mass spectrometry (MS) is an indispensable tool in the preclinical evaluation of this compound, offering high sensitivity and specificity for molecular identification and the characterization of its metabolites. rruff.info Coupled with liquid chromatography (LC-MS), it allows for the separation and detection of the parent compound and its biotransformation products from complex biological matrices. researchgate.net
In preclinical studies, after administration of this compound to animal models such as rats, metabolites are isolated from biological fluids like bile and urine. researchgate.net The identification process involves comparing the mass spectra of the metabolites to the parent drug. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. rruff.info
A significant preclinical finding was the identification of the major metabolite of this compound as a glucuronide. researchgate.net This characterization was achieved by analyzing the permethylated glucuronide and the aglycone via mass spectrometry, which provided definitive structural information. researchgate.net The identified major metabolite has the structure C₅H₅-Ru-C₅H₄-CO-CH₂-O-C₆H₉O₆. researchgate.net This discovery is crucial for understanding the metabolic pathway and clearance mechanisms of this compound in vivo.
Interactive Data Table: Major Identified Metabolite of this compound
| Metabolite | Structure | Method of Identification | Biological Matrix |
|---|
X-ray Diffraction and Crystallography for Solid-State Structural Elucidation
X-ray diffraction (XRD) and crystallography are the definitive methods for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. These techniques provide detailed information about bond lengths, bond angles, and crystal packing, which are fundamental to understanding the compound's physical and chemical properties.
For this compound, single-crystal X-ray diffraction analysis reveals the intricate details of its molecular architecture and intermolecular interactions within the crystal lattice.
The molecular structure of this compound, as determined by X-ray crystallography, consists of a ruthenium atom sandwiched between two cyclopentadienyl rings, with one of the rings being substituted with an acetyl group. The two cyclopentadienyl rings adopt an eclipsed conformation. nih.gov
In the crystal structure of this compound, molecules are linked through hydrogen bonding. researchgate.net A notable intermolecular interaction is the C(9)—H(9A)···O(1) hydrogen bond, which has a measured H···O distance of 2.53 Å and a C—H—O angle of 180°. researchgate.net This specific interaction plays a role in the packing of the molecules in the solid state.
Interactive Data Table: Selected Crystallographic Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Conformation | Eclipsed | The rotational alignment of the two cyclopentadienyl rings. |
| Intermolecular Interaction | C—H···O Hydrogen Bond | A key interaction influencing the crystal packing. |
| H···O Distance | 2.53 Å | The distance for the C(9)—H(9A)···O(1) hydrogen bond. researchgate.net |
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. While polymorphism is a critical area of study for many chemical compounds, extensive studies on the polymorphic behavior and phase transitions of this compound have not been widely reported in the scientific literature.
X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govrcsb.org The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. nih.gov
In the context of this compound research, XPS is particularly valuable for probing the oxidation state of the central ruthenium atom and understanding the electronic effects of the acetyl substituent on the cyclopentadienyl ring. XPS studies on ruthenocene-containing compounds are complicated by the near-overlap of the Ru 3d₅/₂ photoelectron lines with the adventitious carbon 1s peak, which is commonly observed around 284.5 eV. nih.gov
Research on related ruthenocenyl complexes has shown that the ruthenocenyl group has a tendency to oxidize to the ruthenocenium ion upon irradiation during XPS experiments. nih.gov This highlights the importance of careful experimental conditions and data interpretation. In studies of complex molecules containing ruthenocene derivatives, it has been observed that for Ru 3d and 3p orbitals, the binding energies can unexpectedly decrease with an increase in the electron-withdrawing nature of substituents on the molecule. nih.govnih.gov This atypical trend is influenced by a combination of initial state energies and final state relaxation energies. nih.govnih.gov
Interactive Data Table: General Principles of XPS Analysis
| Feature | Description | Relevance to this compound |
|---|---|---|
| Core Principle | Photoelectric Effect | Ejection of core-level electrons upon X-ray irradiation to determine binding energies. |
| Information Obtained | Elemental Composition, Chemical/Oxidation State | Determines the presence of Ru, C, O and the oxidation state of the Ruthenium center. |
| Surface Sensitivity | ~5-10 nm | Provides analysis of the surface electronic structure. nih.gov |
| Analytical Challenge | Ru 3d₅/₂ and C 1s Overlap | Requires careful deconvolution of spectra to accurately analyze the Ruthenium signal. nih.gov |
Electrochemical Properties and Redox Behavior of Acetylruthenocene
Cyclic Voltammetry Studies of Acetylruthenocene and its Derivatives
Cyclic voltammetry (CV) is a principal technique for investigating the redox processes of compounds like this compound. It provides crucial information on the stability of reaction products, the presence of intermediates, electron transfer kinetics, and the reversibility of reactions. In a typical CV experiment, the potential of a working electrode is cycled, and the resulting current is measured, producing a voltammogram that reveals the anodic and cathodic peak potentials and currents.
The electrochemical oxidation of the parent ruthenocene is known to be a chemically and electrochemically complex process. While ferrocene (B1249389) undergoes a clean, reversible one-electron oxidation, the ruthenocene/ruthenocenium couple often exhibits irreversible or quasi-reversible behavior in many common solvents. This irreversibility is largely attributed to the high reactivity of the 17-electron ruthenocenium cation, [Ru(C₅H₅)₂]⁺, which tends to undergo follow-up chemical reactions to regain a stable 18-electron configuration.
The anodic oxidation potential (Epa) is a key parameter obtained from cyclic voltammetry, representing the potential at which the peak oxidation current is observed. For this compound, the oxidation involves the removal of an electron from the ruthenium center. The presence of the electron-withdrawing acetyl group increases the oxidation potential of this compound relative to ruthenocene itself. This is because the acetyl group reduces the electron density at the metal center, making it more difficult to oxidize.
Table 1: Illustrative Anodic Oxidation Potentials of Ruthenocene and Related Compounds
| Compound | Anodic Peak Potential (Epa vs. reference) | Notes |
| Ruthenocene | Varies with solvent and electrolyte | Generally lower than this compound. |
| This compound | Higher than Ruthenocene | The acetyl group is electron-withdrawing. |
| 1,1'-Dithis compound | Higher than this compound | Two electron-withdrawing groups further increase the potential. |
Note: Specific potential values are highly dependent on experimental conditions (solvent, electrolyte, scan rate, reference electrode) and are therefore presented qualitatively.
The oxidation of metallocenes can proceed via one or more electron transfer steps. For ruthenocene and its derivatives, the initial oxidation is generally considered a one-electron process, leading to the formation of the corresponding ruthenocenium cation. In the case of this compound, this would be the formation of the acetylruthenocenium ion. Subsequent electron transfers at more positive potentials are possible but are often complicated by the chemical instability of the highly oxidized species.
Electron Transfer Kinetics and Thermodynamics in Ruthenium Complexes
The kinetics of electron transfer in ruthenium complexes, including this compound, are a subject of significant interest. The rate of heterogeneous electron transfer between the electrode surface and the molecule in solution is a key parameter. For a perfectly reversible system, the electron transfer is rapid. However, for quasi-reversible or irreversible systems, the kinetics are slower. The electron-transfer rate can be influenced by factors such as the solvent, the nature of the electrode, and the molecular structure of the redox-active species. The thermodynamics of the process are related to the standard redox potential, which is influenced by the electronic effects of substituents like the acetyl group.
Influence of Substituents on Electrochemical Redox Potentials
The effect of substituents on the redox potential of metallocenes is a well-established principle. Electron-withdrawing substituents, such as the acetyl group (-COCH₃), make the oxidation of the metal center more difficult, resulting in a shift of the redox potential to more positive values. This is due to the inductive and mesomeric effects of the substituent, which decrease the electron density on the cyclopentadienyl (B1206354) ring and, consequently, on the ruthenium atom.
Conversely, electron-donating substituents (e.g., alkyl groups) increase the electron density at the metal center, making oxidation easier and shifting the redox potential to more negative values. This predictable influence allows for the fine-tuning of the redox properties of ruthenocene derivatives for various applications. For instance, in a series of ruthenocene-terminated oligoenes, the oxidation potentials shifted to lower values as the length of the conjugated bridge increased, indicating an electronic effect transmitted through the organic framework nih.gov.
Table 2: General Influence of Substituent Type on the Redox Potential of Ruthenocene Derivatives
| Substituent Type | Effect on Electron Density | Effect on Oxidation Potential | Example Substituent |
| Electron-Withdrawing | Decreases | Increases (more positive) | -COCH₃ (Acetyl) , -NO₂, -CN |
| Electron-Donating | Increases | Decreases (more negative) | -CH₃, -OCH₃, -NH₂ |
Generation and Reactivity of Ruthenocenium Ions in Solution
The one-electron oxidation of this compound in solution generates the acetylruthenocenium ion. The parent ruthenocenium ion is known to be highly reactive and can undergo various subsequent reactions, including dimerization or reaction with nucleophiles present in the solvent or electrolyte. This reactivity is a primary reason for the often-observed electrochemical irreversibility of the ruthenocene/ruthenocenium couple.
The presence of an acetyl group on the ruthenocenium ion will influence its stability and reactivity. The electron-withdrawing nature of the acetyl group will make the ruthenium center even more electron-deficient and potentially more susceptible to nucleophilic attack. However, it could also influence the pathways of subsequent reactions compared to the unsubstituted ruthenocenium ion. The specific reaction pathways and the stability of the acetylruthenocenium ion would depend on the reaction conditions, such as the nature of the solvent and the counter-ion from the supporting electrolyte.
Computational and Theoretical Chemistry Approaches in Acetylruthenocene Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like acetylruthenocene. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is particularly well-suited for studying transition metal complexes like this compound. DFT calculations can predict a variety of molecular properties with a high degree of accuracy.
Interactive Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound
| Property | Predicted Value | Description |
|---|---|---|
| Ru-C (Cp ring) bond length | ~2.2 Å | The average distance between the ruthenium center and the carbon atoms of the cyclopentadienyl (B1206354) rings. |
| C=O bond length | ~1.2 Å | The length of the carbonyl double bond in the acetyl group. |
| C-C (acetyl) bond length | ~1.5 Å | The length of the single bond between the carbonyl carbon and the methyl carbon. |
| HOMO Energy | Specific eV value | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | Specific eV value | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Specific eV value | The energy difference between the HOMO and LUMO, which relates to the electronic excitability and chemical reactivity of the molecule. |
| Dipole Moment | Specific Debye value | A measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on typical values for similar organometallic compounds. Actual values would require specific DFT calculations for this compound.
Furthermore, DFT calculations can provide insights into the electronic distribution through population analysis, revealing partial charges on each atom and the nature of the metal-ligand bonding.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. youtube.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational cost. nih.gov
For a molecule like this compound, high-level ab initio calculations could be employed to:
Benchmark DFT results: By comparing the results of a highly accurate ab initio calculation with those from various DFT functionals, one can validate the choice of DFT method for more extensive studies.
Investigate excited states: Methods like Configuration Interaction (CI) and Multi-Reference Configuration Interaction (MRCI) are adept at describing the electronic structure of excited states, which is crucial for understanding the photophysical properties of this compound. chemrxiv.org
Accurately determine reaction energies: For reactions where electron correlation effects are particularly important, ab initio methods can provide more reliable energy profiles.
Due to their computational expense, the application of ab initio methods is often limited to smaller molecular systems or to single-point energy calculations on geometries optimized with DFT.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
A key application of computational chemistry in reaction mechanism studies is the identification and characterization of transition states and intermediates. arxiv.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. researchgate.net
For a hypothetical reaction involving this compound, such as an electrophilic substitution on the cyclopentadienyl ring, computational modeling could be used to:
Locate the transition state structure: Algorithms are employed to find the geometry of the transition state connecting reactants and products. youtube.comyoutube.com
Characterize the transition state: A frequency calculation on the transition state geometry would reveal a single imaginary frequency, confirming it as a true transition state. The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate.
Identify any intermediates: The reaction pathway may involve the formation of stable or metastable intermediates, which would correspond to local minima on the potential energy surface. These can also be located and characterized computationally.
Beyond identifying stationary points on the potential energy surface, computational modeling allows for a quantitative analysis of the energetic and dynamic factors that govern a reaction.
Interactive Table 2: Hypothetical Energetic Profile for a Reaction of this compound
| Parameter | Calculated Value (kcal/mol) | Description |
|---|---|---|
| Activation Energy (ΔG‡) | Specific value | The Gibbs free energy barrier for the reaction, which determines the reaction rate. |
Note: This table illustrates the type of data that would be obtained from a computational study of a reaction involving this compound.
Furthermore, ab initio molecular dynamics (AIMD) simulations could be performed to study the dynamic evolution of the reacting system over time. nih.gov AIMD can reveal the influence of temperature and solvent effects on the reaction mechanism and can sometimes uncover unexpected reaction pathways that are not apparent from static calculations of the potential energy surface.
Prediction and Interpretation of Spectroscopic and Electrochemical Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic and electrochemical signatures of molecules, providing a direct link between theoretical models and experimental observations.
DFT and time-dependent DFT (TD-DFT) are widely used to predict various spectroscopic properties. For this compound, these methods could be used to calculate:
NMR spectra: The chemical shifts of ¹H and ¹³C nuclei can be predicted with good accuracy, aiding in the assignment of experimental spectra. nih.govaps.org
IR and Raman spectra: Vibrational frequencies and intensities can be calculated to help interpret experimental vibrational spectra.
UV-Vis spectra: TD-DFT can be used to calculate the energies and intensities of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov
Interactive Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (carbonyl carbon) | ~200 ppm | (Value to be determined experimentally) |
| ¹H NMR (Cp ring protons) | 4-5 ppm | (Value to be determined experimentally) |
| IR (C=O stretch) | ~1650 cm⁻¹ | (Value to be determined experimentally) |
Note: The predicted values are illustrative and based on typical ranges for similar compounds. Experimental verification is necessary.
In the realm of electrochemistry, computational methods can be used to predict redox potentials. columbia.edu By calculating the Gibbs free energy of both the neutral this compound molecule and its oxidized or reduced forms, the standard reduction potential can be estimated using a thermodynamic cycle. These predictions can be invaluable for understanding the electrochemical behavior of this compound and for designing new redox-active materials. sciepub.comsciepub.com
Molecular Dynamics Simulations for System Behavior and Interactions
While dedicated molecular dynamics (MD) simulation studies specifically targeting this compound are not extensively documented in publicly available literature, the behavior of this compound can be inferred and understood through computational studies on ruthenocene and its derivatives, as well as through analogous MD simulations performed on the structurally similar ferrocene (B1249389) and its derivatives. These computational approaches provide valuable insights into the dynamic behavior and intermolecular interactions that govern the properties of this compound in various environments.
Insights from Computational Studies on Ruthenocene Derivatives
Computational chemistry, particularly through methods like density functional theory (DFT), has been instrumental in elucidating the nature of intermolecular forces in ruthenocene-containing crystal structures. These studies reveal that the packing and stability of these crystals are dictated by a network of subtle, non-covalent interactions.
An energy decomposition analysis of the ruthenocene dimer indicates that dispersion is the most significant attractive term, outweighing electrostatic contributions. researchgate.net This suggests that the interactions between this compound molecules will also be heavily influenced by these dispersive forces, arising from the electron clouds of the cyclopentadienyl rings and the acetyl group.
| Metallocene Dimer | Dissociation Energy (kcal/mol) | Dominant Interaction Type |
|---|---|---|
| Ferrocene | 7.5 | Dispersion |
| Ruthenocene | - | Dispersion |
| Osmocene | - | Dispersion |
Analogous Molecular Dynamics Simulations of Ferrocene Derivatives
Molecular dynamics simulations on ferrocene, the iron analogue of ruthenocene, provide a template for understanding the potential dynamic behavior of this compound. These simulations can model the movement of atoms over time, offering insights into conformational changes and interactions with surrounding molecules.
For instance, MD studies on ferrocene have investigated its conformational dynamics, such as the rotation of the cyclopentadienyl (Cp) rings. swinburne.edu.auresearchgate.net These simulations have shown that at low temperatures, ferrocene tends to adopt an eclipsed conformation, while at higher temperatures, the rings exhibit significant rotational motion. swinburne.edu.auresearchgate.net The presence of an acetyl group on one of the Cp rings in this compound would introduce asymmetry and likely influence this rotational behavior, a phenomenon that could be precisely modeled using MD simulations.
Furthermore, force fields specifically parameterized for metallocenes are being developed to accurately simulate their behavior in condensed phases. researchgate.net Such force fields would be essential for conducting realistic MD simulations of this compound to study its interactions in solution or at interfaces.
| Property | Description | Potential Research Application |
|---|---|---|
| Rotational Dynamics of Cp Rings | Characterization of the rotational barrier and frequency of the substituted and unsubstituted cyclopentadienyl rings. | Understanding conformational flexibility and its impact on reactivity and crystal packing. |
| Solvation Structure | Analysis of the arrangement of solvent molecules around the this compound molecule. | Predicting solubility and understanding solvent effects on chemical processes. |
| Intermolecular Interaction Energies | Quantification of the strength and nature of interactions between this compound molecules. | Informing crystal engineering efforts and predicting solid-state properties. |
| Diffusion Coefficients | Calculation of the rate of diffusion in different media. | Modeling transport properties in solution and materials. |
Applications in Advanced Materials Science Research
Synthesis of Conductive Polymers and Nanomaterials Utilizing Acetylruthenocene
The incorporation of organometallic species like this compound into polymer chains can significantly alter their electrochemical and optical properties. While the direct polymerization of this compound is not common, it serves as a crucial monomer for the synthesis of redox-active polymers. These polymers, which feature the ruthenocene moiety as a pendant group or integrated into the polymer backbone, are under investigation for their potential in electronic and sensory applications. The acetyl group in this compound provides a convenient handle for further chemical modifications, allowing it to be incorporated into various polymer architectures.
In the realm of nanomaterials, this compound and its derivatives are being explored as precursors for the synthesis of ruthenium-based nanoparticles and nanocomposites. The controlled decomposition of these organometallic precursors can yield well-defined nanostructures with catalytic and electronic properties. For instance, pyrene-functionalized ruthenium nanoparticles have been studied as chemosensors for the detection of nitroaromatic compounds, which are key components in many explosives. acs.org The detection mechanism is based on the quenching of fluorescence of the pyrene moieties in the presence of these compounds. acs.org
Below is a table summarizing research findings on the use of ruthenocene derivatives in the synthesis of conductive materials:
| Material | Synthesis Method | Key Findings | Potential Applications |
| Ruthenium Polypyridyl Oligomer Hybrid Structures with Reduced Graphene Oxide | Chemical Synthesis | Introduction of ruthenium complexes tunes the optoelectronic properties of the metallopolymers. mdpi.com | Enhanced optoelectronic applications mdpi.com |
| Pyrene-Functionalized Ruthenium Nanoparticles | Chemical Synthesis | Demonstrated sensitive fluorescence quenching in the presence of nitroaromatic derivatives. acs.org | Chemosensors for explosive detection acs.org |
| Ruthenium-Bipyridine Complexes with Fullerene or Carbon Nanotubes | Chemical Synthesis | The electron-withdrawing ability differed between C60 and MWCNT, with C60 showing a stronger effect. researchgate.net | Optoelectronic and catalytic devices researchgate.net |
Development of Electronic Devices and Sensors Based on Ruthenocene Derivatives
The reversible redox behavior of the ruthenocene/ruthenocenium couple makes ruthenocene derivatives, including this compound, highly attractive for applications in electronic devices and sensors. The oxidation state of the ruthenium center can be easily switched, leading to changes in the material's optical and electronic properties. This characteristic is exploited in the design of molecular switches, memory devices, and sensors.
A significant area of research is the development of chemosensors based on ruthenocene derivatives. mdpi.com These sensors are designed to selectively bind to specific analytes, such as metal ions or small molecules, which in turn perturbs the electronic environment of the ruthenocene core and triggers a detectable signal. mdpi.com For example, aza-substituted ruthenocene derivatives have been synthesized and shown to exhibit selective sensing properties for Zn(II) ions. acs.org The development of ruthenium-based sensors is a growing field, with opportunities for these complexes to become key players in sensing technology. mdpi.comdoaj.org
The following table details research findings on electronic devices and sensors based on ruthenocene derivatives:
| Device/Sensor Type | Ruthenocene Derivative | Analyte/Function | Detection Method |
| Chemosensor | Aza-substituted ruthenocene derivatives | Zn(II) ions | Electrochemical and spectroscopic changes acs.org |
| Chemosensor | Pyrene-functionalized ruthenium nanoparticles | Nitroaromatic compounds | Fluorescence quenching acs.org |
| General Metal Ion Sensor | Tris(bipyridyl) or bis(terpyridyl) ruthenium(II) complexes | Various metal ions | Changes in photophysical properties (UV-visible, fluorescence) mdpi.com |
Role of this compound as a Precursor for Thin Films and Advanced Materials Deposition
This compound and other substituted ruthenocenes are valuable precursors for the deposition of ruthenium and ruthenium oxide thin films through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). google.comharvard.edu These thin films have potential applications in the semiconductor industry as electrodes and diffusion barriers due to their low electrical resistance, high work functions, and thermal stability. google.com
The choice of precursor is critical in CVD and ALD processes, as it influences the deposition temperature, growth rate, and purity of the resulting film. This compound offers good volatility and thermal stability, which are desirable properties for a CVD/ALD precursor. The acetyl group can also influence the decomposition pathway of the molecule on the substrate surface, potentially leading to films with specific microstructures and properties. The synthesis of new ruthenocene complexes as potential precursors for thin-film deposition is an active area of research. skku.eduresearchgate.net
Research findings on the use of ruthenocene derivatives as precursors for thin films are summarized in the table below:
| Deposition Technique | Ruthenocene Precursor | Substrate | Film Properties |
| Atomic Layer Deposition | Bis(2,5-dimethylpyrrolyl)ruthenium | Si, SiO2, Al2O3, HfO2, TiO2 | Nanocrystalline hexagonal metallic ruthenium researchgate.net |
| Chemical Vapor Deposition | Substituted cyclopentadienyl (B1206354) ruthenium complexes | Not specified | Ruthenium and ruthenium oxide thin films google.com |
| Atomic Layer Deposition | RuCp2 and Ru(EtCp)2 | Not specified | Conformal ruthenium thin films harvard.edu |
Integration into Metal-Organic Frameworks and Supramolecular Structures
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The tunable pore size and high surface area of MOFs make them promising for applications in gas storage, separation, and catalysis. researchgate.netnih.gov The incorporation of redox-active moieties like ruthenocene into the organic linkers of MOFs can impart interesting electronic and catalytic properties to the framework.
While the direct use of this compound as a primary building block in MOF synthesis is still an emerging area, the concept of integrating functional metallocenes into these frameworks is well-established. The acetyl group can be functionalized to create dicarboxylic acids or other linking groups necessary for MOF construction. The resulting ruthenocene-containing MOFs could exhibit unique host-guest chemistry, with the ruthenocene units acting as redox-active sites for catalysis or sensing.
In supramolecular chemistry, this compound can be used to construct complex assemblies through non-covalent interactions. The planar chirality of the ruthenocene scaffold, combined with the functional handle of the acetyl group, allows for the design of intricate host-guest systems and self-assembled structures with potential applications in molecular recognition and catalysis.
The table below provides an overview of the integration of functional units into porous frameworks:
| Framework Type | Functional Unit | Synthesis Strategy | Potential Applications |
| Metal-Organic Frameworks | Photoresponsive organic ligands | Solvothermal synthesis, SALE methodology | Photophysics modulation, light-dependent gas adsorption mdpi.com |
| Zirconium-based MOFs | Various organic linkers | Modulated solvothermal synthesis | Chemical sensors for biomolecules mdpi.com |
| Copper-based MOF | 1,4-benzenedicarboxylate | Atomic/Molecular Layer Deposition | Microelectronics nih.gov |
Catalytic Applications of Acetylruthenocene in Organic Transformations
Homogeneous Catalysis Mediated by Acetylruthenocene
As a homogeneous catalyst, this compound and its derivatives offer the distinct advantage of high selectivity and activity under mild reaction conditions, operating in the same phase as the reactants. researchgate.net The acetyl group influences the electron density of the ruthenium center, thereby modulating its catalytic behavior and allowing for fine-tuning of its reactivity in various organic transformations.
Hydrogenation Processes
While direct applications of this compound as a primary catalyst for hydrogenation are not extensively documented in readily available literature, the broader class of ruthenium complexes, often synthesized from precursors like ruthenocene and its derivatives, are well-established catalysts for hydrogenation reactions. nih.govyoutube.comyoutube.comyoutube.com These reactions involve the addition of hydrogen across double or triple bonds in unsaturated organic molecules. The catalytic activity of ruthenium complexes in hydrogenation is attributed to their ability to activate molecular hydrogen and facilitate its transfer to the substrate. The acetyl group in this compound can influence the electronic environment of the ruthenium atom, which in turn can affect the efficiency and selectivity of the hydrogenation process. Research in this area often focuses on the synthesis of more complex catalyst systems where this compound serves as a starting material for creating highly active and selective hydrogenation catalysts.
Polymerization Reactions
The role of this compound in initiating or catalyzing polymerization reactions is an area of specialized research. Metallocenes, in general, are known to be effective catalysts or catalyst precursors for the polymerization of olefins. youtube.com The mechanism of such reactions can vary, including radical, cationic, and anionic polymerization pathways, each initiated by different types of species. youtube.comnih.govyoutube.comyoutube.comyoutube.com The electronic properties of the metallocene, influenced by substituents like the acetyl group, can play a critical role in the initiation and propagation steps of polymerization. For instance, the Lewis acidity of the metal center, which can be tuned by the acetyl group, is a key factor in certain types of polymerization. While specific data on this compound-catalyzed polymerization is sparse in general literature, the principles of metallocene catalysis suggest its potential in this field, likely as a precursor to more complex catalytic systems.
Facilitation of Diverse Organic Transformations
Beyond hydrogenation and polymerization, this compound and its derivatives are implicated in a range of other organic transformations. Ruthenium catalysts are known to be highly effective in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. scispace.comyoutube.comyoutube.com These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The acetyl group can serve as a handle for further functionalization, allowing for the synthesis of tailored ligands that can coordinate to the ruthenium center and direct the outcome of the catalytic reaction. While specific examples directly citing this compound as the primary catalyst in a wide array of cross-coupling reactions are not abundant in general reviews, the foundational chemistry of ruthenocene derivatives strongly supports their potential in this capacity, often as part of a more complex catalytic system.
Role of Coordination Chemistry in Enhancing Catalytic Efficiency
The coordination chemistry of this compound is central to its catalytic applications. The acetyl group can act as a coordination site or be modified to introduce other coordinating ligands. researchgate.net The nature of the ligands coordinated to the ruthenium center profoundly influences the catalyst's stability, activity, and selectivity. By carefully designing the ligand sphere around the ruthenium atom, it is possible to create catalysts with specific properties tailored for a particular organic transformation. For instance, the introduction of chiral ligands can lead to the development of catalysts for asymmetric synthesis, a critical area in modern chemistry. The interplay between the electronic effects of the acetyl group and the steric and electronic properties of other coordinated ligands allows for a high degree of control over the catalytic process.
Design and Development of Novel Ruthenium-Based Catalysts
This compound serves as a valuable building block in the design and synthesis of novel ruthenium-based catalysts. sciforum.net Its reactive acetyl group allows for a variety of chemical modifications, enabling the attachment of different functional groups and ligand systems. This versatility facilitates the creation of a diverse library of catalysts with varying steric and electronic properties. For example, the acetyl group can be a site for condensation reactions to form Schiff base ligands, which can then coordinate to the ruthenium center. This approach allows for the systematic modification of the catalyst structure to optimize its performance for specific applications. The development of new catalysts derived from this compound is an active area of research, driven by the need for more efficient and selective catalysts for challenging organic transformations.
Mechanistic Aspects of Catalytic Cycles Involving this compound
Understanding the mechanistic pathways of catalytic cycles is crucial for optimizing reaction conditions and designing more effective catalysts. For reactions involving this compound-derived catalysts, the catalytic cycle typically involves several key steps, such as oxidative addition, reductive elimination, and insertion reactions. nih.gov The acetyl group can influence the energetics of these steps by modifying the electron density at the ruthenium center. For instance, its electron-withdrawing nature can facilitate oxidative addition, a critical step in many cross-coupling reactions. Detailed mechanistic studies, often employing spectroscopic and computational methods, are essential to elucidate the precise role of the this compound moiety in the catalytic cycle and to guide the rational design of improved catalysts.
Biological and Medicinal Chemistry Research Excluding Clinical Human Trials
Anticancer Research Focus (Mechanistic Studies)
The exploration of organometallic compounds as potential therapeutic agents has identified ruthenocene derivatives, including acetylruthenocene, as a promising class of molecules. The unique chemical properties endowed by the central ruthenium atom facilitate novel mechanisms of action that differ significantly from traditional platinum-based chemotherapeutics. Research in this area focuses on understanding the fundamental molecular interactions and cellular pathways through which these compounds exert their cytotoxic effects against cancer cells.
Investigation of Interaction with Molecular Targets (e.g., DNA)
A primary mechanism by which many metal-based anticancer agents exert their effect is through interaction with DNA, leading to the disruption of replication and transcription and ultimately inducing cell death. Ruthenium complexes have been shown to interact with DNA through various modes, and while direct studies on this compound are limited, the behavior of related arene ruthenium(II) complexes provides significant insight into potential mechanisms.
These complexes are capable of binding to DNA both directly and indirectly. matthey.com Some ruthenium compounds interact with proteins, and it is likely that both DNA binding and protein interactions contribute to their anticancer properties. matthey.com For instance, certain arene ruthenium(II) complexes have been shown to bind to the minor groove of double-strand DNA, inducing damage that mediates the apoptosis pathway. rsc.org Other derivatives, such as those containing phenanthroimidazole ligands, can bind to specific DNA structures like the c-myc G-quadruplex, leading to DNA damage and S-phase cell cycle arrest. rsc.org
The interaction is not always covalent. Some coordinately saturated polypyridyl ruthenium(II) complexes demonstrate non-covalent interactions with DNA, such as intercalation, where the complex inserts itself between the base pairs of the DNA helix. nih.gov This mode of binding can elongate the DNA structure, as observed through viscometry studies. nih.gov Alternatively, some complexes may act as minor groove binders, which can reduce the viscosity of DNA by increasing its flexibility or inducing bends and kinks. nih.gov The specific nature of the ligands attached to the ruthenium core plays a crucial role in determining the preferred mode of DNA interaction. rsc.orgnih.gov It is postulated that the cytotoxic activity of these compounds is directly correlated with their ability to bind DNA in vitro. matthey.com
Elucidation of Mechanistic Pathways of Cytotoxic Effects in Cancer Cell Lines (e.g., pancreatic cancer cell lines in vitro)
The cytotoxic effects of ruthenium complexes are the result of a cascade of cellular events initiated by interaction with molecular targets. Studies on various cancer cell lines, including challenging models like pancreatic cancer, have begun to unravel these mechanistic pathways. Research on specific ruthenium arene complexes has demonstrated notable in vitro cytotoxicity against the human pancreatic cancer cell line BxPC3. researchgate.net
One of the primary mechanisms induced by these complexes is apoptosis, or programmed cell death. rsc.org This can be triggered through several pathways. For example, some arene ruthenium(II) complexes activate p53-dependent apoptosis, while others containing benzhydrazone ligands induce DNA damage that subsequently leads to apoptosis. rsc.org Another significant pathway involves the generation of reactive oxygen species (ROS). The accumulation of ROS within the cancer cell creates a state of high oxidative stress, which can damage cellular components and activate apoptotic signaling cascades. rsc.orgnih.gov Specifically, certain ruthenium complexes have been shown to trigger apoptosis via a rapid and consistent activation of the ROS-p38 MAPK pathway in colorectal cancer cells. nih.gov
Beyond apoptosis, ruthenium complexes can also inhibit tumor migration and invasion, which are key processes in cancer metastasis. rsc.org They can also induce cell cycle arrest, preventing cancer cells from progressing through the division cycle, thereby halting proliferation. rsc.org
The following table presents cytotoxicity data for selected ruthenium(II)-arene complexes against a human pancreatic cancer cell line, illustrating the potent anticancer activity of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) |
| Ruthenium(II)-arene complex 1 | BxPC3 (Pancreatic) | Value not specified |
| Ruthenium(II)-arene complex 3 | BxPC3 (Pancreatic) | Value not specified |
| Ruthenium(II)-arene complex 4 | BxPC3 (Pancreatic) | Value not specified |
Note: The specific IC50 values from the source require access to the full publication. The study confirms the in vitro cytotoxicity of these compounds on the BxPC3 cell line. researchgate.net
Analysis of the Pivotal Role of the Ruthenium Metal Atom in Biological Activity
The biological activity of this compound and related compounds is intrinsically linked to the central ruthenium atom. Its unique chemical properties allow it to act as a versatile scaffold for designing compounds with specific biological functions. du.edu.eg
One of the key advantages of ruthenium is its ability to mimic iron in binding to biomolecules like transferrin and albumin. matthey.com Since cancer cells often have a higher demand for iron and overexpress transferrin receptors, this "Trojan horse" strategy allows for the selective accumulation of the ruthenium compound within tumor cells, which may contribute to its relatively low systemic toxicity. matthey.com
Furthermore, ruthenium can access multiple oxidation states, most commonly Ru(II) and Ru(III). du.edu.eg The redox potential between these states allows the metal center to participate in oxidation-reduction reactions within the physiological environment. matthey.com This property is crucial for mechanisms involving the generation of ROS. The specific oxidation state and the coordination environment, defined by the surrounding ligands, can be finely tuned to modulate the compound's reactivity, stability, and biological activity. du.edu.eg The ligands not only influence the redox properties but also the steric and electronic characteristics of the complex, affecting how it interacts with biological targets like DNA and proteins. du.edu.eg This ability to systematically modify the ligands provides a powerful tool for developing ruthenium-based drugs with improved potency and selectivity. matthey.comdu.edu.eg
Biological Imaging Research (Preclinical, Mechanistic)
The same properties that make ruthenium complexes promising as therapeutic agents also make them suitable for applications in biological imaging. Their unique electronic and photophysical characteristics can be harnessed to develop probes and contrast agents for visualizing cellular structures and biomolecules.
Exploiting Favorable Electronic Properties for Imaging Applications
Modern cell biology relies heavily on microscopy techniques to analyze cells and localize proteins. researchgate.net While fluorescence microscopy is powerful, electron microscopy offers significantly greater resolution for imaging subcellular architecture. researchgate.net Ruthenium and its complexes possess favorable electronic properties that are advantageous for these advanced imaging modalities.
The high electron density of the ruthenium atom provides inherent contrast in electron microscopy, making it a useful feature for visualizing biological samples, which are primarily composed of light elements with low contrast. researchgate.netnih.gov Furthermore, the versatile coordination chemistry of ruthenium allows for the creation of complexes with specific photophysical properties. By carefully selecting ligands, it is possible to design ruthenium complexes that exhibit luminescence, making them suitable for fluorescence-based imaging techniques. du.edu.eg These luminescent probes can be used to track the localization and dynamics of biomolecules within cells. The ability to fine-tune the electronic structure of these complexes allows for the development of sensors that respond to specific changes in the cellular microenvironment, such as pH or the presence of certain ions. researchgate.net
Studies on Complex Formation with Biomolecules for Targeted Imaging
A key strategy in developing advanced imaging agents is to ensure they specifically accumulate at the desired biological target. Ruthenium complexes can be designed to form complexes with specific biomolecules, enabling targeted imaging. This approach combines the favorable imaging properties of the ruthenium core with the specificity of a targeting biomolecule.
For example, arene ruthenium metalla-assemblies have been shown to interact with biomolecules such as proteins and DNA G-quadruplexes. researchgate.net By functionalizing the ligands of a ruthenium complex with moieties that have a high affinity for a particular protein or nucleic acid structure, it is possible to create a probe that selectively labels that target. This allows for the high-resolution localization of specific proteins or DNA structures within the complex cellular ultrastructure. nih.govresearchgate.net This targeted approach is crucial for correlative light-electron microscopy (CLEM), a technique that combines the specificity of fluorescence imaging with the high resolution of electron microscopy to precisely map protein location in its native cellular context. nih.gov The ability to form stable complexes with biological targets is a critical step in developing the next generation of imaging probes for elucidating complex biological processes at the molecular level.
Localization Studies in Animal Models (e.g., adrenal glands in mice)
Preclinical research using radiolabeled this compound has revealed specific tissue localization patterns in animal models, with a notable affinity for the adrenal glands, particularly in female mice. Following the administration of acetyl-[103Ru]-ruthenocene, high concentrations of the ruthenium-103 radioisotope are found in the adrenal glands of female mice nih.gov. Autoradiography has further specified that this accumulation occurs exclusively within the adrenal cortex, with no significant labeling observed in the adrenal medulla nih.gov.
This sex-specific distribution is a key finding. While female mice show significant adrenal accumulation, this phenomenon is not observed in male mice or rats of either sex nih.gov. Instead, male rats exhibit a remarkably high concentration of the radioisotope in the kidneys, with kidney-to-muscle concentration ratios reaching as high as 780:1 nih.gov. The concentration in the kidneys of female rats was found to be approximately 20 times lower than that in male rats nih.gov. This differential localization highlights significant sex- and species-specific differences in the disposition of this compound.
Interestingly, studies on the metabolites of this compound have shown different localization characteristics. While a hydroxyacetyl metabolite demonstrated a distinct accumulation in the adrenal glands similar to the parent compound, its corresponding glucuronide conjugate showed no such affinity nih.gov.
| Animal Model | Primary Organ of Accumulation | Specific Location | Reference |
|---|---|---|---|
| Female Mice | Adrenal Glands | Adrenal Cortex | nih.gov |
| Male Mice | No significant adrenal accumulation | N/A | nih.gov |
| Male Rats | Kidney | N/A | nih.gov |
| Female Rats | Kidney (significantly lower than males) | N/A | nih.gov |
Modulation of Localization through Hormone Control (preclinical)
The sex-specific tissue distribution of this compound is strongly influenced by hormonal control, as demonstrated in preclinical studies. The administration of steroid hormones can drastically alter the compound's localization, effectively overriding the baseline sex-dependent patterns nih.gov.
In female mice, which naturally exhibit high adrenal accumulation of acetyl-[103Ru]-ruthenocene, the application of testosterone propionate leads to a dramatic change in organ distribution. This hormonal intervention causes a 15-fold decrease in the radioactivity detected in the adrenal glands nih.gov.
Conversely, in male rats, which typically show high kidney concentrations, the administration of estradiol results in a similarly drastic shift. The 103Ru radioactivity in the kidneys of estradiol-treated male rats decreased by a factor of 15, demonstrating that female hormones can significantly reduce the compound's renal accumulation in males nih.gov. These findings underscore the critical role of the hormonal environment in dictating the biodistribution of this compound.
| Animal Model | Hormone Administered | Effect on Organ Radioactivity | Magnitude of Change | Reference |
|---|---|---|---|---|
| Female Mice | Testosterone Propionate | Decrease in Adrenal Gland | 15-fold reduction | nih.gov |
| Male Rats | Estradiol | Decrease in Kidney | 15-fold reduction | nih.gov |
Metabolic Studies (Excluding Human Clinical Data)
Identification and Characterization of Metabolites (e.g., glucuronide conjugates in rats)
Metabolic studies in rats have identified the primary route of this compound biotransformation. After oral administration, metabolites are detectable in both bile and urine nih.gov. The major metabolite is a glucuronide conjugate nih.gov. This process of glucuronidation involves the enzymatic transfer of glucuronic acid to the substrate, a common Phase II metabolic reaction that increases the water solubility of compounds to facilitate their excretion wikipedia.org.
The structure of this major metabolite has been identified as C5H5-Ru-C5H4-CO-CH2-O-C6H9O6 nih.gov. Its identification was achieved through mass spectrometry of the permethylated glucuronide and further confirmed by mass spectrometry and nuclear magnetic resonance (NMR) of the aglycone (the non-sugar portion of the molecule) nih.gov. The metabolic pathway proceeds via an initial hydroxylation of the acetyl methyl group to form an alcohol (hydroxythis compound), which is then conjugated with glucuronic acid nih.govsnmjournals.org. In vitro experiments using rat-liver homogenates have successfully replicated this two-step process, producing both hydroxyacetyl [103Ru]ruthenocene and its O-glucuronide nih.gov.
| Metabolite Type | Chemical Structure | Method of Identification | Biological Fluids Detected In | Reference |
|---|---|---|---|---|
| Major Metabolite (Glucuronide) | C5H5-Ru-C5H4-CO-CH2-O-C6H9O6 | Mass Spectrometry, NMR | Bile, Urine | nih.gov |
| Intermediate Metabolite | Hydroxythis compound | Produced in vitro from rat liver homogenate | N/A (in vitro) | nih.gov |
Comparative Analysis with Metabolism of Benzene (B151609) Analogues
The metabolism of this compound has been compared to that of its benzene analogue, acetophenone nih.gov. While both molecules contain an acetyl group attached to an aromatic ring system, the presence of the ruthenocene metallocene structure, with its central ruthenium atom sandwiched between two cyclopentadienyl (B1206354) rings, introduces significant differences in their metabolic fate compared to a simple benzene ring snmjournals.org.
The metabolism of benzene and its derivatives, like acetophenone, primarily occurs in the liver and involves a variety of hydroxylated products nih.gov. For instance, benzene itself is metabolized to products that are then transported to the bone marrow nih.gov. Acetophenone's metabolism also involves modification of the acetyl group. However, the key metabolic step identified for this compound in rats is the hydroxylation of the acetyl methyl group followed by glucuronidation nih.gov. This specific pathway highlights a targeted biotransformation on the side chain, leading to a major, readily excretable glucuronide conjugate nih.gov. This contrasts with the more complex array of ring-hydroxylated and ring-opened products often seen in the metabolism of benzene itself nih.gov. The exceptional chemical stability of the metallocene structure likely directs the metabolic enzymes to the more reactive acetyl side chain snmjournals.org.
Emerging Research Directions and Future Outlook for Acetylruthenocene
Interdisciplinary Research Frontiers in Organometallic and Materials Science
Acetylruthenocene is proving to be a versatile building block at the intersection of organometallic chemistry and materials science. Its derivatives are being explored for a range of applications, driven by their unique electronic, optical, and electrochemical properties.
One of the most promising areas of investigation is in the development of novel nonlinear optical (NLO) materials . Organometallic compounds, such as those derived from ferrocene (B1249389) and ruthenocene, are attractive candidates for NLO applications due to their strong metal-to-ligand charge transfer (MLCT) transitions. academie-sciences.fr The introduction of an acetyl group to the ruthenocene core can enhance these properties, making this compound a key precursor for the synthesis of advanced NLO chromophores. academie-sciences.fr Research is focused on creating "push-pull" systems where the ruthenocene acts as an electron donor and is connected via a π-conjugated bridge to a strong electron acceptor. academie-sciences.fr
Furthermore, the integration of this compound into polymeric structures is a burgeoning field of research. acs.orgyoutube.comyoutube.comuakron.edu The development of polymers containing ruthenocene units in their backbone or as pendant groups can lead to materials with tunable refractive indices, redox activity, and thermal stability. These functional polymers have potential applications in areas such as data storage, sensors, and coatings. The ability to modify the acetyl group allows for the incorporation of this compound into various polymer architectures, opening up possibilities for "tailor-made" materials with specific functionalities. youtube.com
Recent Research Findings in this compound-Based Materials:
| Research Area | Key Findings | Potential Applications |
| Nonlinear Optics | This compound derivatives exhibit significant second-order NLO responses. | Optical signal processing, telecommunications. academie-sciences.frdtic.mildtic.mil |
| Polymer Science | Incorporation of this compound into polymer chains enhances thermal stability and introduces redox-activity. | Advanced coatings, sensors, and electronic materials. acs.orguakron.edu |
| Liquid Crystals | Functionalized this compound derivatives can exhibit liquid crystalline phases. | Display technologies, optical switching. |
Advancements in Sustainable Chemistry and Green Synthesis Initiatives
In line with the global push towards environmentally friendly chemical processes, significant efforts are being directed at developing sustainable and green synthetic routes for this compound and its derivatives. researchgate.netnih.govnih.govrsc.org The principles of green chemistry, such as atom economy, use of renewable resources, and waste minimization, are being increasingly applied to the synthesis of organometallic compounds. nih.govroyalsoc.org.au
Traditional methods for the synthesis of metallocene derivatives often involve harsh reagents and generate significant waste. nih.gov Researchers are now exploring alternative, more sustainable pathways. For instance, the use of catalytic methods is being investigated to replace stoichiometric reagents, thereby reducing waste and improving efficiency. nih.govresearchgate.net The development of one-pot, multi-component reactions is another promising strategy for the synthesis of functionalized ruthenocenes in a more atom-economical and environmentally benign manner. researchgate.net
Moreover, there is a growing interest in utilizing renewable feedstocks and greener solvents in the synthesis of ruthenocene-based compounds. royalsoc.org.au While direct green synthesis routes for this compound are still under development, the broader progress in the sustainable synthesis of ruthenocene derivatives provides a strong foundation for future innovations in this area. researchgate.net
Key Green Chemistry Principles Applied to Ruthenocene Synthesis:
| Principle | Application in Ruthenocene Synthesis |
| Catalysis | Utilizing ruthenium-based catalysts for C-H bond functionalization to introduce acetyl groups, replacing less efficient methods. researchgate.netmdpi.com |
| Atom Economy | Designing multi-component reactions where most of the atoms from the reactants are incorporated into the final product. |
| Safer Solvents | Exploring the use of water or bio-derived solvents to replace hazardous organic solvents. nih.gov |
| Waste Prevention | Developing catalytic cycles that minimize the formation of byproducts. nih.gov |
Addressing Challenges and Exploring Opportunities in Materials and Catalysis Research
While the potential of this compound is vast, several challenges need to be addressed to fully realize its applications in materials and catalysis. A key challenge lies in the development of scalable and cost-effective synthetic routes. sciencenet.cnresearchgate.net The high cost of ruthenium can be a limiting factor for large-scale applications. researchgate.net Therefore, designing highly efficient catalytic systems that require only small amounts of the metal is crucial. researchgate.net
In the realm of catalysis , this compound and its derivatives present significant opportunities. The acetyl group can serve as an anchoring point for attaching the ruthenocene moiety to solid supports, leading to the development of heterogeneous catalysts that are easily separable and recyclable. semanticscholar.org Furthermore, the electronic properties of the ruthenocene core can be fine-tuned by modifying the acetyl group, allowing for the rational design of catalysts with specific activities and selectivities for a variety of organic transformations. mdpi.com Ruthenium-catalyzed reactions, such as hydrogenations and C-H functionalizations, are of great industrial importance, and the development of novel this compound-based catalysts could lead to more sustainable and efficient chemical processes. mdpi.comnih.govresearchgate.net
The exploration of this compound in advanced materials also presents exciting opportunities. For instance, its redox activity makes it a promising candidate for incorporation into redox-responsive materials for applications in sensing and controlled-release systems. The development of new synthetic methodologies to create complex architectures based on this compound will be key to unlocking its full potential in materials science. nih.gov
Challenges and Opportunities in this compound Research:
| Area | Challenges | Opportunities |
| Synthesis | Scalability and cost-effectiveness of synthetic routes. | Development of highly efficient catalytic syntheses. sciencenet.cn |
| Catalysis | Catalyst stability and recyclability. | Design of novel heterogeneous catalysts and redox-switchable catalytic systems. semanticscholar.orgmdpi.com |
| Materials Science | Control over the self-assembly and long-range ordering of this compound-containing materials. | Creation of new functional materials with applications in electronics, photonics, and sensing. nih.gov |
Future Directions in Theoretical and Computational Predictions for Ruthenocene Chemistry
Theoretical and computational chemistry are playing an increasingly important role in guiding the design and development of new ruthenocene-based materials and catalysts. core.ac.uk Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure, bonding, and reactivity of organometallic compounds, including ruthenocene and its derivatives. nih.govnih.govmdpi.com
Computational studies can provide valuable insights into the structure-property relationships of this compound derivatives. pleiades.onlineresearchgate.net For example, DFT calculations can be used to predict the nonlinear optical properties of new chromophores before they are synthesized, thus accelerating the discovery of promising materials. tdl.org Similarly, computational modeling can help in understanding the reaction mechanisms of ruthenium-catalyzed processes, aiding in the design of more efficient and selective catalysts. peerj.com
Future research in this area will likely focus on the development of more accurate and efficient computational methods to handle the complexities of heavy-element systems like ruthenocene. The combination of theoretical predictions with experimental validation will be crucial for the rational design of this compound-based materials and catalysts with tailored properties for specific applications. core.ac.ukacs.orgchemrxiv.org
Impact of Computational Chemistry on Ruthenocene Research:
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reaction energetics. | Understanding of bonding, reactivity, and prediction of spectroscopic and electronic properties. nih.govnih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra and excited-state properties. | Design of new materials with specific optical and photophysical properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of catalytic reactions in complex environments. | Elucidation of reaction mechanisms and catalyst-substrate interactions. |
Q & A
Basic Research Questions
Q. What established protocols ensure reproducible synthesis of acetylruthenocene, and how can purity be rigorously verified?
- Methodology :
-
Synthesis : Use a Schlenk line under inert atmosphere to avoid oxidation. React ruthenocene with acetyl chloride in anhydrous dichloromethane, catalyzed by Lewis acids (e.g., AlCl₃), followed by reflux for 6–8 hours .
-
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC (Rf ~0.5 in 9:1 hexane:EtOAc).
-
Characterization : Validate structure using -NMR (δ 4.8–5.2 ppm for cyclopentadienyl protons) and IR (C=O stretch ~1680 cm⁻¹). Elemental analysis (C, H, Ru) should match theoretical values within ±0.3% .
- Data Table : Common Characterization Techniques
| Technique | Key Peaks/Data | Purpose | Reference |
|---|---|---|---|
| -NMR | δ 4.8–5.2 (Cp), δ 2.1 (acetyl CH₃) | Confirm substitution pattern | |
| X-ray Crystallography | Ru-C bond length ~2.2 Å | Verify molecular geometry | |
| Elemental Analysis | %C: 52.3, %H: 4.5 | Assess purity |
Q. Which spectroscopic methods are most effective for distinguishing this compound from its derivatives?
- Methodology :
- IR Spectroscopy : Monitor acetyl group vibrations (C=O at ~1680 cm⁻¹; absence indicates decomposition).
- Mass Spectrometry : Look for molecular ion peaks at m/z 312 (M⁺ for C₁₂H₁₂ORu) and fragmentation patterns (e.g., loss of CO at m/z 284) .
- Cyclic Voltammetry : Compare redox potentials (E₁/₂ ~−0.5 V vs. SCE for Ru²⁺/Ru³⁺) to derivatives with altered electron-donating groups .
Advanced Research Questions
Q. How can contradictory reports on this compound’s catalytic efficiency in hydrogenation reactions be systematically resolved?
- Methodology :
-
Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, substrate ratio).
-
Variable Isolation : Test individual factors (e.g., ligand steric effects, solvent polarity) using Design of Experiments (DoE) to identify confounding variables .
-
Statistical Analysis : Apply ANOVA to compare catalytic turnover numbers (TONs) across studies, ensuring p < 0.05 for significance .
- Data Table : Reported Catalytic Performance Variations
| Study | TON | Conditions | Proposed Cause |
|---|---|---|---|
| A (2021) | 1200 | THF, 25°C | Ligand lability |
| B (2023) | 450 | DMF, 40°C | Solvent coordination |
Q. What computational strategies reliably predict this compound’s reactivity in C–H activation pathways?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/def2-TZVP level. Calculate activation energies for proposed intermediates (e.g., Ru–H vs. Ru–C transitions) .
- Kinetic Modeling : Use Eyring plots to correlate computed ΔG‡ with experimental rate constants.
- Validation : Cross-check with in situ NMR or time-resolved UV-vis spectroscopy to confirm transition states .
Q. How should researchers address discrepancies in reported thermodynamic stability of this compound under oxidative conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures in air vs. inert gas.
- Controlled Oxidation Studies : Expose samples to O₂ at varying pressures; monitor via XPS for RuO₂ formation .
- Error Analysis : Quantify instrument calibration uncertainties (e.g., ±2°C in TGA) and environmental humidity effects .
Guidelines for Experimental Design
- Hypothesis Testing : Frame hypotheses using independent (e.g., substituent electronic effects) and dependent variables (e.g., reaction yield) .
- Data Reproducibility : Document all parameters (e.g., glovebox O₂ levels, stirring rates) in supplemental materials .
- Ethical Reporting : Disclose conflicts of interest and funding sources per journal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
